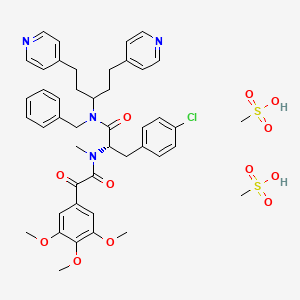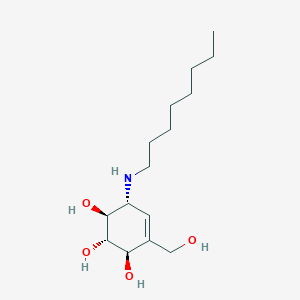
2-Chloro-cis,cis-muconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-cis,cis-muconate(2-) is a chlorocarboxylic acid anion. It derives from a cis,cis-muconate. It is a conjugate base of a 2-chloro-cis,cis-muconic acid.
Applications De Recherche Scientifique
Enzymatic Reactions and Bacterial Degradation
Research indicates that 2-chloro-cis,cis-muconate is involved in enzymatic reactions and bacterial degradation processes. Muconate cycloisomerases from various bacterial strains, including Pseudomonas putida, Acinetobacter calcoaceticus, and others, have been studied for their ability to convert 2-chloro-cis,cis-muconate into chloromuconolactones. These enzymes have shown significant potential in biodegradation pathways, especially in the degradation of chlorinated aromatic compounds (Vollmer et al., 1994); (Vollmer & Schlömann, 1995).
Chemical Structure and Biodegradability
Studies have focused on the chemical structure and biodegradability of halogenated aromatic compounds, including chlorinated muconic acids. The conversion of these compounds into maleoylacetic acid, an important step in biodegradation pathways, has been a key area of research. This provides insights into how environmental pollutants can be broken down through natural processes (Schmidt & Knackmuss, 1980).
Formation of Antibiotics
Research has revealed the potential of muconate cycloisomerases to transform 2-chloro-cis,cis-muconate into antibiotics such as protoanemonin. This highlights an intriguing application in the pharmaceutical industry, where bacterial enzymes could be used to synthesize antibiotic compounds (Skiba et al., 2002).
Polymerization and Material Science
Studies have explored the radical polymerization of muconates, including 2-chloro-cis,cis-muconate, in various states (isotropic and crystalline). These investigations are significant for material science, particularly in the development of new polymers and plastics with potential industrial applications (Matsumoto et al., 1996).
Renewable Polyesters and Green Chemistry
Research into renewable polyesters from muconic acid, including derivatives like 2-chloro-cis,cis-muconate, has gained attention. This aligns with the principles of green chemistry, focusing on the synthesis of environmentally friendly and sustainable materials. The incorporation of muconic acid into polyesters and subsequent polymerization demonstrates the potential of these compounds in producing eco-friendly materials (Rorrer et al., 2016).
Propriétés
Nom du produit |
2-Chloro-cis,cis-muconate |
|---|---|
Formule moléculaire |
C6H3ClO4-2 |
Poids moléculaire |
174.54 g/mol |
Nom IUPAC |
(2E,4Z)-2-chlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/p-2/b3-1-,4-2+ |
Clé InChI |
OZNNVVBQWHRHHH-HSFFGMMNSA-L |
SMILES isomérique |
C(=C\C(=O)[O-])\C=C(/C(=O)[O-])\Cl |
SMILES |
C(=CC(=O)[O-])C=C(C(=O)[O-])Cl |
SMILES canonique |
C(=CC(=O)[O-])C=C(C(=O)[O-])Cl |
Synonymes |
2-chloro-cis,cis-muconate 2-chloro-cis,cis-muconic acid 2-chloromuconate 2-chloromuconic acid 2-chloromuconic acid, (E,Z)-isomer 2-chloromuconic acid, (Z,Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4R,5S,8R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1241228.png)
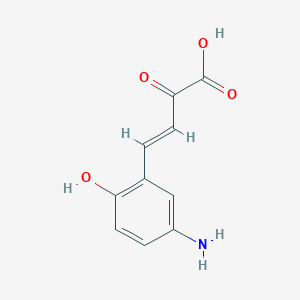
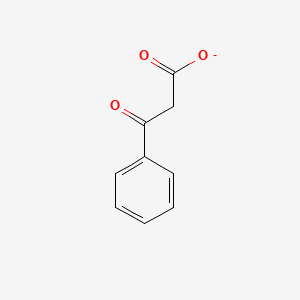
![TG(16:1(9Z)/18:0/20:1(11Z))[iso6]](/img/structure/B1241231.png)
![TG(16:1(9Z)/16:1(9Z)/20:1(11Z))[iso3]](/img/structure/B1241232.png)

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(1-prop-2-enylpyridin-1-ium-2-yl)sulfinylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241237.png)
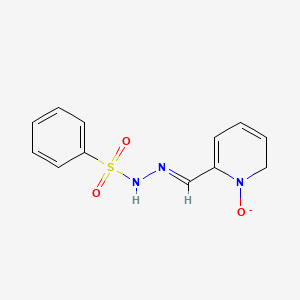
![N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B1241241.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241247.png)
